(S)-(-)-1,1,1-Trifluorododecan-2-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

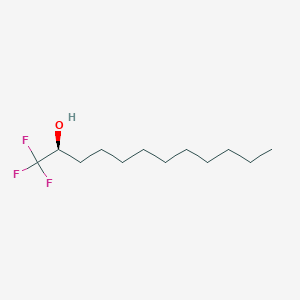

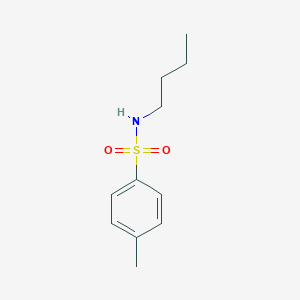

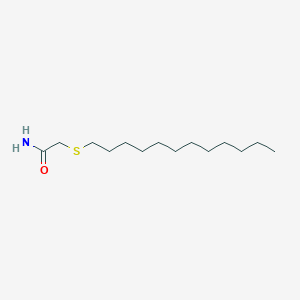

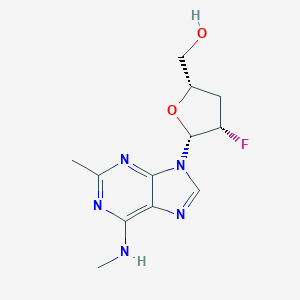

(S)-(-)-1,1,1-Trifluorododecan-2-OL, also known as TFDOH, is a chiral alcohol compound that has gained significant attention in the scientific community due to its unique physical and chemical properties. TFDOH is used in various scientific research applications, including asymmetric synthesis and catalysis.

Wissenschaftliche Forschungsanwendungen

Organic Optoelectronics and OLEDs

BODIPY-based materials, which include trifluoromethyl groups, have shown promising applications in organic optoelectronics, including OLEDs. These materials are valued for their structural design and synthesis, showcasing potential as metal-free infrared emitters. The development of BODIPY-based organic semiconductors is inspired by their aggregation-induced emission (AIE) properties, relevant for designing high-efficiency OLED devices (Squeo & Pasini, 2020).

Environmental Degradation of Polyfluoroalkyl Chemicals

The microbial degradation of polyfluoroalkyl chemicals, which include trifluoromethylated compounds, has been extensively studied. These substances, due to their potential environmental persistence and toxic profiles, are significant in understanding the fate and effects of chemical pollutants. Research into the biodegradability and degradation pathways of these chemicals offers insights into mitigating their environmental impact (Liu & Avendaño, 2013).

Synthesis and Applications in Organic Chemistry

Trifluoromethanesulfonic acid, a closely related compound, is utilized in organic synthesis for electrophilic aromatic substitution reactions, formation of carbon–carbon, and carbon–heteroatom bonds. Its high protonating power and low nucleophilicity make it a versatile reagent for synthesizing new organic compounds, demonstrating the utility of trifluoromethyl groups in complex chemical transformations (Kazakova & Vasilyev, 2017).

Aqueous Fluoroalkylation

Aqueous fluoroalkylation highlights the development of environment-friendly methods for incorporating fluorinated or fluoroalkylated groups into target molecules. Such advancements in green chemistry emphasize the significance of trifluoromethyl groups in designing pharmaceuticals, agrochemicals, and functional materials under mild, environmentally benign conditions (Song et al., 2018).

Health and Environmental Safety of Fluorinated Alternatives

The investigation into fluorinated alternatives to PFAS compounds, including those with trifluoromethyl groups, reveals concerns regarding their environmental persistence, bioaccumulation, and potential toxicity. This research underscores the necessity for additional toxicological studies to assess the long-term environmental and health impacts of fluorinated chemicals (Wang et al., 2019).

Eigenschaften

IUPAC Name |

(2S)-1,1,1-trifluorododecan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23F3O/c1-2-3-4-5-6-7-8-9-10-11(16)12(13,14)15/h11,16H,2-10H2,1H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHWXVCSJHZULK-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC[C@@H](C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(-)-1,1,1-Trifluorododecan-2-OL | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

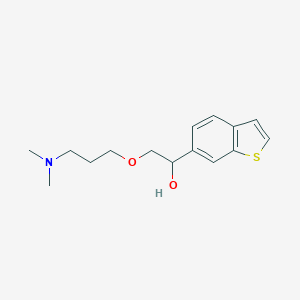

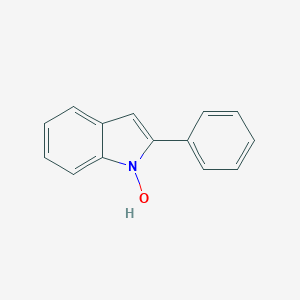

![2,6-Dimethyl-5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[4-(diphenylmethyl)piperazino]ethyl ester](/img/structure/B159984.png)